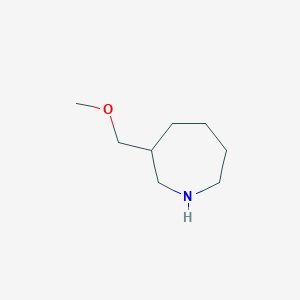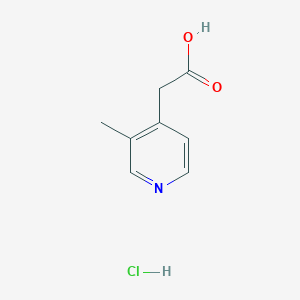
2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate
Übersicht
Beschreibung
2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate, also known as DA-6 citrate, is a compound with the molecular formula C18H33NO9 and a molecular weight of 407.45592 . It is a solid substance that appears off-white .
Synthesis Analysis
The synthesis of 2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate is typically achieved through a reaction involving hexanoic acid and diethylamine with citric acid . The reaction generally takes place under appropriate temperature and reaction time conditions. After the product is formed, it undergoes crystallization purification to obtain the final product .Physical And Chemical Properties Analysis
2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate is a solid powder that is off-white in color . It has a low solubility in water but can dissolve in organic solvents such as ethanol and ether . It has good thermal stability and chemical stability .Wissenschaftliche Forschungsanwendungen
Plant Growth Regulation
Diethyl aminoethyl hexanoate citrate: is primarily used as a plant growth regulator . It has been shown to increase crop yields and enhance resistance to infections . This compound is effective in a variety of crops, including fruits like strawberries, field crops such as vegetables (pakchoi, spinach), rice, ornamentals, and turfgrass. It works by modulating plant hormones and promoting growth even under stressful conditions like drought .
Enhancement of Seed Germination
Research indicates that Diethyl aminoethyl hexanoate citrate can ameliorate seed germination, particularly under drought stress conditions. It does so by involving hormonal changes, osmotic adjustment, and accumulation of dehydrins in white clover. This suggests its potential to improve germination rates and vigor, which is crucial for agricultural productivity .
Stress Tolerance in Plants
The compound has been found to play a significant role in enhancing stress tolerance in plants. It helps in mitigating the effects of low temperature on nitrogen metabolism in maize seedlings. By improving photosynthesis and modulating oxygen metabolism, it enhances the plant’s tolerance to environmental stressors .
Organic Synthesis
In the realm of organic chemistry, 2-Diethylaminoethyl Hexanoate is used as a reagent for the synthesis of amides, esters, and various organic substances. Its properties make it a valuable tool for creating complex organic compounds, which are essential in various scientific applications .
Agricultural Crop Improvement
The application of Diethyl aminoethyl hexanoate citrate in agriculture extends beyond growth regulation. It has been involved in the amelioration of critical physiological functions in many agricultural crops under various abiotic stresses. This includes improving the overall health and productivity of crops like cotton, soybean, and maize .
Synthetic Applications
As a synthetic organic compound, 2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate is used as a plasticizer, crosslinking agent, and more. These applications are crucial in the production of plastics and other synthetic materials, showcasing the compound’s versatility outside of the agricultural field.
Safety And Hazards
The dust of 2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate may cause irritation to the eyes, respiratory tract, and skin . Therefore, it is necessary to avoid direct contact when using it . During use and storage, a well-ventilated environment should be maintained . Correct operation methods and personal protective measures should be followed to ensure safe use of this compound . It is recommended to read the product’s Safety Data Sheet (SDS) and follow the relevant safety operation guidelines before use .
Eigenschaften
IUPAC Name |
2-(diethylamino)ethyl hexanoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2.C6H8O7/c1-4-7-8-9-12(14)15-11-10-13(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-11H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEXJHALMDNMRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60849659 | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(diethylamino)ethyl hexanoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60849659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate | |
CAS RN |
220439-24-7 | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(diethylamino)ethyl hexanoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60849659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the purpose of incorporating diethyl aminoethyl hexanoate citrate in the leaf fertilizer formulation?
A1: While the provided research abstract [] doesn't explicitly detail the specific mechanism of action for diethyl aminoethyl hexanoate citrate in the fertilizer, its inclusion alongside plant growth regulators like mepiquat chloride suggests it may play a role in modulating plant growth and nutrient uptake. Further research is needed to elucidate the precise function and effects of diethyl aminoethyl hexanoate citrate within this specific formulation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(Methoxymethyl)furan-2-yl]pyrrolidine](/img/structure/B1430714.png)


![ethyl 7a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,7aH-cyclopenta[b]pyridine-4a-carboxylate](/img/structure/B1430717.png)


![7-Chloroimidazo[1,5-a]quinoxalin-4-ol](/img/structure/B1430720.png)


![2,5-dimethyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrrole-3-carbaldehyde](/img/structure/B1430725.png)


![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1430732.png)
![3-[Cyclohexyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B1430733.png)